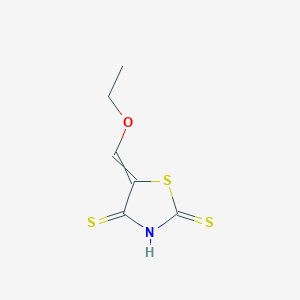
5-(Ethoxymethylidene)-1,3-thiazolidine-2,4-dithione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Ethoxymethylidene)-1,3-thiazolidine-2,4-dithione: is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. This particular compound is characterized by the presence of an ethoxymethylidene group attached to the thiazolidine ring, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Ethoxymethylidene)-1,3-thiazolidine-2,4-dithione typically involves the reaction of ethyl orthoformate with thioamides under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiazolidine derivative. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like zinc chloride to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Ethoxymethylidene)-1,3-thiazolidine-2,4-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithione moiety to dithiol.
Substitution: The ethoxymethylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can react with the ethoxymethylidene group under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dithiol derivatives.
Substitution: Formation of substituted thiazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(Ethoxymethylidene)-1,3-thiazolidine-2,4-dithione is used as a building block in the synthesis of various heterocyclic compounds. Its unique reactivity makes it valuable in the development of new chemical entities .
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. It is often used in the design of bioactive molecules and pharmaceuticals .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a scaffold for the development of drugs targeting various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and materials with specific properties. Its versatility in chemical reactions makes it a valuable intermediate in various industrial processes .
Wirkmechanismus
The mechanism of action of 5-(Ethoxymethylidene)-1,3-thiazolidine-2,4-dithione involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites. It may also interact with cellular receptors, modulating signaling pathways involved in cell growth and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
- 5-(Ethoxymethylidene)-4-thioxo-2-thiazolidinone
- 2-Ethoxymethylidene-3-oxo esters
- Ethyl 2-ethoxymethylidenecyanoacetate
Comparison: Compared to similar compounds, 5-(Ethoxymethylidene)-1,3-thiazolidine-2,4-dithione exhibits unique reactivity due to the presence of the dithione moiety. This makes it particularly useful in reactions requiring sulfur-containing intermediates. Additionally, its biological activity profile may differ, offering distinct advantages in specific applications .
Eigenschaften
CAS-Nummer |
112801-32-8 |
|---|---|
Molekularformel |
C6H7NOS3 |
Molekulargewicht |
205.3 g/mol |
IUPAC-Name |
5-(ethoxymethylidene)-1,3-thiazolidine-2,4-dithione |
InChI |
InChI=1S/C6H7NOS3/c1-2-8-3-4-5(9)7-6(10)11-4/h3H,2H2,1H3,(H,7,9,10) |
InChI-Schlüssel |
RCCJCUCWGFWAOO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC=C1C(=S)NC(=S)S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


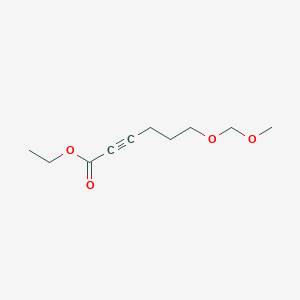
![4-Acetamidophenyl [4-(trifluoroacetyl)phenyl]acetate](/img/structure/B14317031.png)

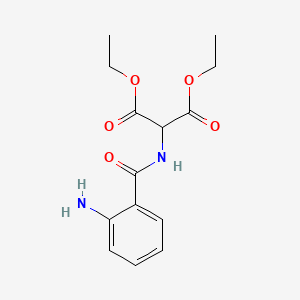

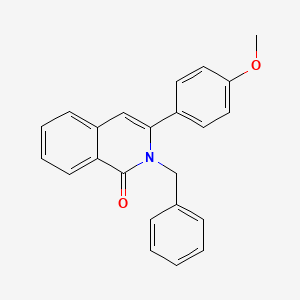

![1(2H)-Phthalazinone, 4-[1,1'-biphenyl]-4-yl-](/img/structure/B14317088.png)
![3-[Ethyl(octadecyl)amino]phenol](/img/structure/B14317096.png)
![5H-Indeno[1,2-b]pyridin-5-one, 8-methoxy-4-methyl-](/img/structure/B14317101.png)
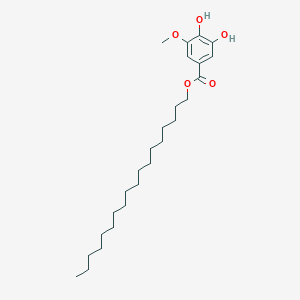
![1-Methyl-5-[(4-methylphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B14317120.png)
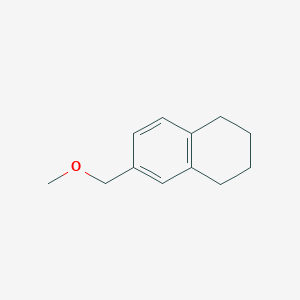
![1-(Diphenylmethyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B14317132.png)
